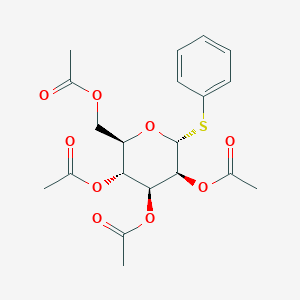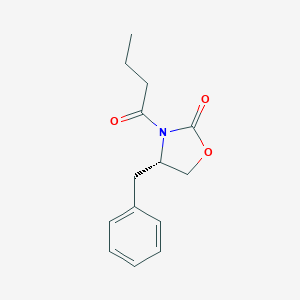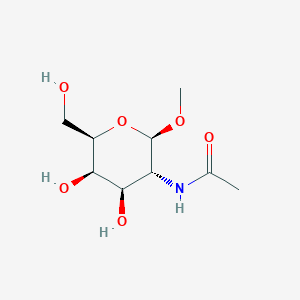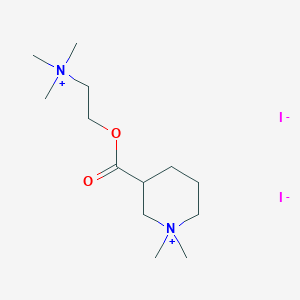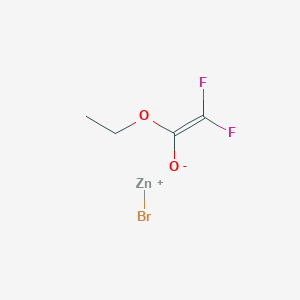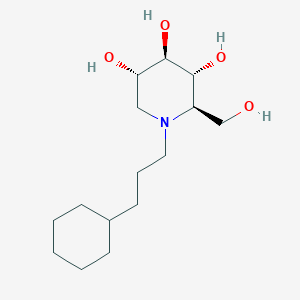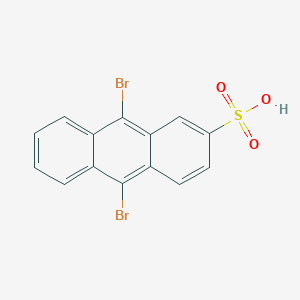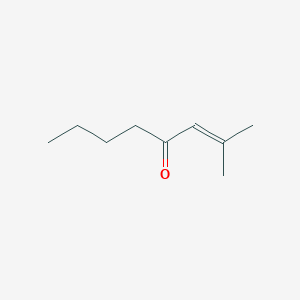
2-Octen-4-one, 2-methyl-
Übersicht
Beschreibung
2-Octen-4-one, 2-methyl- is a chemical compound that belongs to the family of ketones. It is widely used in the fragrance industry due to its strong odor and has also been found to have various biological activities.
Wirkmechanismus
The mechanism of action of 2-Octen-4-one, 2-methyl- is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by inducing oxidative stress in cells. It has also been shown to interact with certain receptors in the body, which may contribute to its biological activities.
Biochemische Und Physiologische Effekte
2-Octen-4-one, 2-methyl- has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and viruses, making it a potential candidate for the development of new antimicrobial agents. It has also been shown to have antioxidant properties, which may help protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory properties, which may help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Octen-4-one, 2-methyl- in lab experiments is that it is relatively easy to synthesize and is commercially available. Additionally, it has been extensively studied, and its biological activities are well documented. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 2-Octen-4-one, 2-methyl-. One area of research is the development of new antimicrobial agents based on its structure and biological activities. Another area of research is the development of new drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its use in various applications. Overall, 2-Octen-4-one, 2-methyl- is a promising compound with a wide range of potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-Octen-4-one, 2-methyl- has been found to have various biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Due to its biological activities, it has been extensively studied in the field of medicinal chemistry. It has also been used as a flavoring agent in the food industry and as an odorant in the fragrance industry.
Eigenschaften
CAS-Nummer |
19860-71-0 |
|---|---|
Produktname |
2-Octen-4-one, 2-methyl- |
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
2-methyloct-2-en-4-one |
InChI |
InChI=1S/C9H16O/c1-4-5-6-9(10)7-8(2)3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
XKTQVJODAZKGGU-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C=C(C)C |
Kanonische SMILES |
CCCCC(=O)C=C(C)C |
Andere CAS-Nummern |
19860-71-0 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

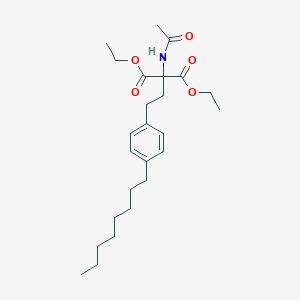
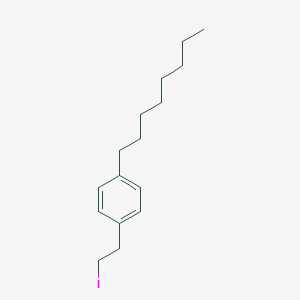
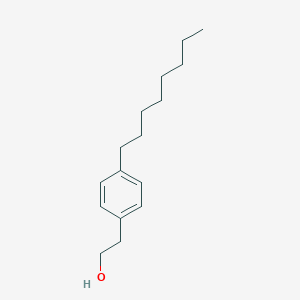
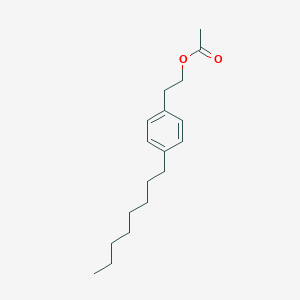
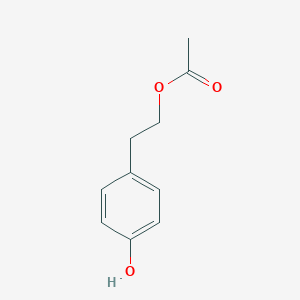
![1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile](/img/structure/B19518.png)
